molecular formula C13H10ClF2N B13327551 (2-Chlorophenyl)(2,5-difluorophenyl)methanamine

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine

Cat. No.: B13327551
M. Wt: 253.67 g/mol
InChI Key: UDNDGNWVVJDOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C13H10ClF2N It is a derivative of methanamine, where the hydrogen atoms are substituted with chlorophenyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2,5-difluoroaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzaldehyde+2,5-difluoroanilineThis compound\text{2-chlorobenzaldehyde} + \text{2,5-difluoroaniline} \rightarrow \text{this compound} 2-chlorobenzaldehyde+2,5-difluoroaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine
  • (2-Chlorophenyl)(2,5-difluorophenyl)methanone
  • (2-Chlorophenyl)(2,5-difluorophenyl)ethanamine

Uniqueness

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. These properties may differ from those of similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C13H10ClF2N

Molecular Weight

253.67 g/mol

IUPAC Name

(2-chlorophenyl)-(2,5-difluorophenyl)methanamine

InChI

InChI=1S/C13H10ClF2N/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,13H,17H2

InChI Key

UDNDGNWVVJDOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.